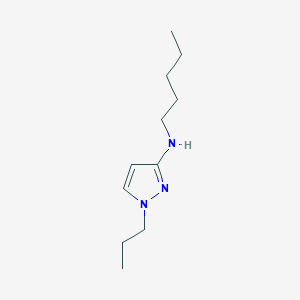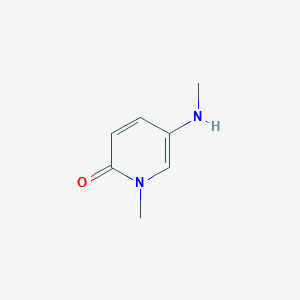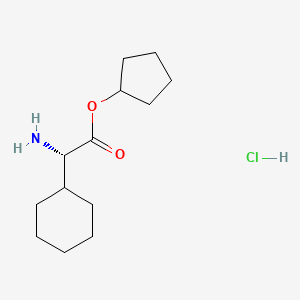![molecular formula C12H13NO3 B11733747 4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11733747.png)
4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-羟基-1,1a,6,6a-四氢-3-氮杂-环丙烷[a]茚-1-羧酸乙酯是一种复杂的化合物,属于杂环化合物类。这类化合物以包含至少一个非碳原子的环状结构为特征。
准备方法
4-羟基-1,1a,6,6a-四氢-3-氮杂-环丙烷[a]茚-1-羧酸乙酯的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括在特定条件下,将取代的环丙烷与茚衍生物反应,形成所需的产物。反应条件通常包括使用强酸或强碱作为催化剂,以及使用高温来促进反应。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,通常使用连续流动反应器和自动化系统,以确保高产率和纯度。
化学反应分析
4-羟基-1,1a,6,6a-四氢-3-氮杂-环丙烷[a]茚-1-羧酸乙酯可以进行多种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂,如高锰酸钾或三氧化铬;还原剂,如氢化铝锂;以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂,但可以包括原始化合物的各种官能化衍生物。
科学研究应用
该化合物在科学研究中有着广泛的应用。在化学领域,它被用作合成更复杂分子的构建模块,特别是在开发药物和农用化学品方面。在生物学领域,它被研究用于其潜在的生物活性,包括其与特定酶或受体相互作用的能力。在医学领域,它被研究用于其潜在的治疗效果,特别是在治疗癌症和传染病等疾病方面。在工业领域,它被用作生产各种化学品和材料的中间体。
作用机理
4-羟基-1,1a,6,6a-四氢-3-氮杂-环丙烷[a]茚-1-羧酸乙酯的作用机理涉及它与特定分子靶标(如酶或受体)的相互作用。这些相互作用会导致这些靶标的活性发生变化,从而导致各种生物效应。所涉及的确切途径取决于特定的应用和靶分子的性质。
作用机制
The mechanism by which ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biochemical effects.
相似化合物的比较
与其他类似化合物相比,4-羟基-1,1a,6,6a-四氢-3-氮杂-环丙烷[a]茚-1-羧酸乙酯由于其特定的结构以及同时存在环丙烷环和茚部分而显得独特。类似的化合物包括其他环丙烷稠合茚和相关的杂环化合物,它们可能具有不同的取代基或官能团。这些结构差异会导致其化学反应性和生物活性的变化,突出了4-羟基-1,1a,6,6a-四氢-3-氮杂-环丙烷[a]茚-1-羧酸乙酯的独特性。
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
ethyl 8-oxo-9-azatricyclo[4.4.0.02,4]deca-1(10),6-diene-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11-7-3-6-4-9(14)13-5-8(6)10(7)11/h4-5,7,10-11H,2-3H2,1H3,(H,13,14) |
InChI 键 |
XOASQTJAIBZSHZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C2C1C3=CNC(=O)C=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)

![N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11733671.png)
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733674.png)

![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B11733691.png)

![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)

![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)

